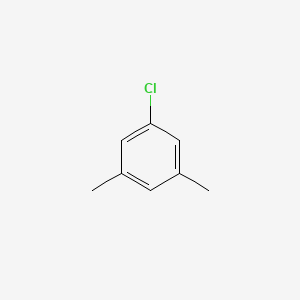












|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)N.[ClH:10].N([O-])=O.[Na+]>O.[Cu]Cl>[CH3:1][C:2]1[CH:3]=[C:4]([Cl:10])[CH:6]=[C:7]([CH3:9])[CH:8]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
19.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
ice
|
|
Quantity
|
350 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was kept below 35° C
|
|
Type
|
WAIT
|
|
Details
|
After several minutes of vigorous stirring
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 30 minutes at such a rate that the reaction temperature
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
was kept between -12° C. to -16° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed to 27° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature was maintained below 35° C. with an ice water bath
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with 400 ml of hexanes
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=C(C1)C)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |